molecular formula C17H22N2O2 B1217559 1,2,3,4-Tetrahydro-3-(2-(ethylamino)propyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one CAS No. 86371-40-6

1,2,3,4-Tetrahydro-3-(2-(ethylamino)propyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one

Cat. No. B1217559
CAS RN: 86371-40-6
M. Wt: 286.37 g/mol
InChI Key: MJRICTKAEYTJAV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-3-(2-(ethylamino)propyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one, also known as 1,2,3,4-Tetrahydro-3-(2-(ethylamino)propyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one, is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-3-(2-(ethylamino)propyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-3-(2-(ethylamino)propyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86371-40-6

Product Name

1,2,3,4-Tetrahydro-3-(2-(ethylamino)propyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[2-(ethylamino)propyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C17H22N2O2/c1-3-18-12(2)10-19-9-8-13-14-6-4-5-7-16(14)21-17(20)15(13)11-19/h4-7,12,18H,3,8-11H2,1-2H3

InChI Key

MJRICTKAEYTJAV-UHFFFAOYSA-N

SMILES

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

Canonical SMILES

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

synonyms

3-(2-(ethylamino)propyl)-1,2,3,4-tetra-5H(1)-benzopyrano(3,4-c)pyridin-5-one
CI 923
CI-923

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydro-3-(2-oxopropyl)-5H-[1]benzopyrano[3,4-c]pyridin-5-one (18.2 g, 0.071 moles), ethylamine (10 ml, 0.153 moles), anhydrous calcium sulfate (15 g), and glacial acetic acid (1 ml) in tetrahydrofuran (450 ml) is shaken at 40° C. in a pressure vessel. After 18 hours the mixture is cooled and filtered. The filtrate is hydrogenated at 25° C. and 50 psi in the presence of 10% platinum or carbon until hydrogen uptake ceases. The catalyst is removed by filtration, and the filtrate is evaporated under reduced pressure. Recrystallization of the residue from ethyl acetate gave the product (10.5 g), mp 104°-105° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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